molecular formula C23H20ClN5O2S B12032832 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12032832
M. Wt: 466.0 g/mol
InChI Key: NJIQDSTYUNWQHF-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, a pyridinyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions to avoid degradation of the triazole ring.

    Formation of the Acetamide Moiety: This can be achieved through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)propionamide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN5OSC_{21}H_{22}ClN_5OS with a molecular weight of approximately 426.95 g/mol. The structure features a triazole ring, chlorophenyl and pyridinyl groups, and a sulfanyl linkage which contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit significant antifungal , antibacterial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound have been evaluated through various assays.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has shown promising results against fungal strains in vitro. For instance, it demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Antibacterial Activity

The antibacterial activity was assessed against several Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL. These results indicate potential as an antibacterial agent.

Anticancer Activity

In vitro studies on various cancer cell lines have revealed that this compound can inhibit cell proliferation significantly. For example, in HepG2 liver cancer cells, the compound exhibited an IC50 value of approximately 15 µg/mL, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:

Structural Feature Activity
Triazole ringAntifungal and anticancer activity
Chlorophenyl groupIncreased binding affinity to targets
Pyridinyl groupEnhanced solubility and bioavailability
Sulfanyl linkagePotential for enzyme inhibition

These features collectively contribute to the compound's overall efficacy in various biological assays.

The proposed mechanism of action involves interaction with specific enzymes or receptors within the target organisms or cells. Molecular docking studies suggest that the compound may bind effectively to fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis—a critical component of fungal cell membranes. In cancer cells, it may modulate pathways related to apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Antifungal Study : A study evaluated the efficacy of this compound against Candida albicans using an MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µg/mL.
  • Anticancer Study : In another investigation involving HepG2 cells, treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.
  • Antibacterial Study : A comparative study against standard antibiotics showed that this compound has comparable or superior antibacterial effects against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-2-31-20-6-4-3-5-19(20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)18-9-7-17(24)8-10-18/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

NJIQDSTYUNWQHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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